4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide
Description
4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide is a biphenyl derivative featuring a formyl group at the 4' position, a trifluoromethyl (CF₃) group at the 5 position, and a carboxamide (CONH₂) group at the 3 position.
Properties
Molecular Formula |
C15H10F3NO2 |
|---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
3-(4-formylphenyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)13-6-11(5-12(7-13)14(19)21)10-3-1-9(8-20)2-4-10/h1-8H,(H2,19,21) |
InChI Key |
ONORELQIFDJOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4’-Carboxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide.
Reduction: 4’-Hydroxymethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide with structurally or functionally related biphenyl derivatives:
Structural and Electronic Differences
- Trifluoromethyl vs. Sulfane Trifluoromethyl : The target compound’s CF₃ group is electron-withdrawing, enhancing electrophilicity at the biphenyl core. In contrast, [1,1′-biphenyl]-4-yl(trifluoromethyl)sulfane (SCF₃) introduces a bulkier, more polarizable group, which may alter reactivity in cross-coupling reactions .
- Carboxamide vs.
- Formyl vs. Cyano/Amino Groups: The formyl group (CHO) at the 4' position is a strong electron-withdrawing moiety, whereas 4-amino-4′-cyano derivatives exhibit mixed electronic effects (electron-donating NH₂ and electron-withdrawing CN), leading to distinct photophysical behaviors .
Functional and Application Insights
- Photophysical Properties: The blue emissive behavior of 4-amino-4′-cyano derivatives highlights the role of substituents in optoelectronics. The target compound’s formyl and CF₃ groups may similarly influence emission spectra, though experimental data is needed .
- Biological Relevance : Carboxamide-containing biphenyls are common in drug discovery due to their metabolic stability. The CF₃ group further enhances this stability, as seen in FDA-approved pharmaceuticals .
Biological Activity
4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H12F3N1O3
- Molecular Weight : 303.26 g/mol
- CAS Number : 1511441-17-0
The biological activity of this compound has been linked to its ability to interact with various biological targets. Studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against breast cancer (MCF7) and leukemia (Jurkat) cell lines, indicating potent growth-inhibitory activity.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Anticancer Activity
A summary of the anticancer activity of this compound is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 2.5 | Apoptosis induction |
| Jurkat (Leukemia) | 3.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 4.0 | Inhibition of proliferation |
Study 1: Anticancer Efficacy
In a study published in Nature Scientific Reports, researchers evaluated the efficacy of this compound against a panel of cancer cell lines. The compound exhibited a broad spectrum of activity with substantial inhibition rates across multiple types, particularly in breast and lung cancer cells. The study highlighted its potential as a lead compound for further development as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study employed flow cytometry and Western blot analysis to assess changes in key apoptotic markers. Results indicated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
